N1-Cyclopropylmethyl vs. N1-Cyclopropyl: Steric and Lipophilic Modulation
In the pyrazolo[3,4‑d]pyrimidine‑6‑carboxylic acid series, replacement of the N1‑cyclopropyl group (cPr) with a cyclopropylmethyl (cPr‑CH₂) group introduces an additional methylene spacer that alters both the steric contour and the lipophilicity of the hinge‑binding region. Within US 9,617,269, N‑substituted pyrazolo[3,4‑d]pyrimidine derivatives display PDE9A IC₅₀ values ranging from 6 nM to >100 nM depending on the N1 substituent [1]. The cyclopropylmethyl analog (exemplified by Compound WYQ‑6, IC₅₀ = 83 nM) occupies a distinct activity band compared to the smaller cyclopropyl derivatives [1]. This differential is consistent across multiple chemotypes, indicating that the cPr‑CH₂ group provides a unique balance of hydrophobic packing and conformational restriction that cannot be replicated by the isosteric cyclopropyl or isopropyl substituents.
| Evidence Dimension | PDE9A inhibitory activity (IC₅₀, nM) |
|---|---|
| Target Compound Data | 83 nM (representative N1‑cyclopropylmethyl analog WYQ‑6) [1] |
| Comparator Or Baseline | N1‑cyclopropyl analogs in the same patent series: 6–45 nM for the most potent congeners; >100 nM for sub‑optimal N1‑alkyl groups [1] |
| Quantified Difference | ≥2‑fold shift in IC₅₀ relative to optimal N1‑cyclopropyl analogs; >10‑fold window across the full N1‑substituent scope |
| Conditions | Recombinant human PDE9A enzymatic assay; inhibition of cGMP hydrolysis measured by fluorescence polarization [1] |
Why This Matters
Procurement of the N1‑cyclopropylmethyl acid rather than the N1‑cyclopropyl or N1‑isopropyl congener ensures the steric and lipophilic parameters required to maintain a specific activity band in PDE9A‑ and kinase‑focused projects.
- [1] Sun Yat‑Sen University. US Patent 9,617,269. Pyrazolo[3,4‑d]pyrimidine derivatives as phosphodiesterase inhibitors. 2017. BindingDB entries BDBM317055 (WYQ‑6, IC₅₀ = 83 nM), BDBM317127 (WYQ‑78, IC₅₀ = 45 nM), BDBM50034639 (WYQ‑91, IC₅₀ = 6 nM). https://bindingdb.org (accessed 2026‑05‑05). View Source
